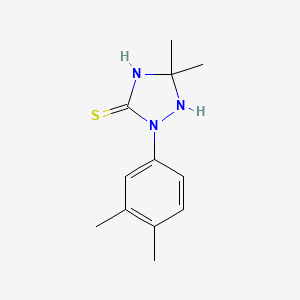![molecular formula C10H8N4O4 B11088023 [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11088023.png)
[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID is a synthetic organic compound characterized by the presence of a benzodioxole ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Tetrazole Ring Formation: The tetrazole ring is usually synthesized via the cycloaddition reaction of azides with nitriles.
Coupling of the Rings: The benzodioxole and tetrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: Both the benzodioxole and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole and tetrazole derivatives.
Scientific Research Applications
2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
- 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Comparison: Compared to similar compounds, 2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID is unique due to the presence of both benzodioxole and tetrazole rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)4-14-12-10(11-13-14)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,15,16) |
InChI Key |
AJIAJWKMELTKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087942.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridyl)amino]propanoate](/img/structure/B11087944.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11087949.png)
![Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B11087956.png)
![methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11087957.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11087965.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11087973.png)
![2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087979.png)
![ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11087999.png)
![3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11088007.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide](/img/structure/B11088010.png)

![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088016.png)
![(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11088021.png)
